Zolunicant hydrochloride, also known as 18-methoxycoronaridine, is a synthetic derivative of ibogaine. This compound was developed in 1996 by a research team led by pharmacologist Stanley D. Glick and chemists Upul K. Bandarage and Martin E. Kuehne. It is primarily recognized for its potential applications in addiction treatment and its role as a nicotinic receptor antagonist, specifically targeting the α3β4 subtype .
The synthesis of zolunicant hydrochloride begins with ibogaine, a naturally occurring psychoactive compound derived from the Tabernanthe iboga plant. The development of zolunicant was motivated by the need for substances that could mitigate addiction without the psychoactive effects associated with ibogaine .
The synthesis of zolunicant hydrochloride involves multiple steps, starting from ibogaine or its derivatives. The primary method includes:
The molecular structure of zolunicant hydrochloride can be represented by the following details:
The compound exhibits a complex three-dimensional structure that contributes to its selective pharmacological activity.
Zolunicant hydrochloride is involved in various chemical reactions that can modify its structure and properties:
The major products from these reactions depend on specific conditions and reagents used, allowing for the development of various analogs with potentially altered pharmacological effects.
Zolunicant hydrochloride acts primarily as an antagonist at the α3β4 nicotinic cholinergic receptors. Unlike ibogaine, it shows no affinity for the α4β2 subtype or other receptors such as NMDA channels or serotonin transporters. This selectivity is crucial for its therapeutic potential in treating addiction without inducing psychoactive effects .
The mechanism involves competitive inhibition at nicotinic receptors, which plays a significant role in modulating neurotransmitter release related to addiction pathways in the brain. Key brain areas affected include the medial habenula and interpeduncular nucleus .
The compound's stability and solubility characteristics make it suitable for various experimental applications in pharmacology and medicinal chemistry .
Zolunicant hydrochloride has several notable applications in scientific research:
(+)-Zolunicant hydrochloride, systematically named as methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8-tetraene-1-carboxylate hydrochloride, is a stereochemically complex molecule with five defined chiral centers [1] . Its molecular formula is C₂₂H₂₉ClN₂O₃, yielding a molecular weight of 404.94 g/mol [3]. The pentacyclic framework integrates an indole moiety, an azepane ring, and a quinuclidine-like bridge system, creating a rigid three-dimensional structure. The (+)-enantiomer exhibits an absolute configuration characterized by specific stereochemical descriptors at positions C-1 (S), C-15 (R), C-17 (R), C-18 (S), and the bridgehead carbon . This configuration is critical for its biological activity, as confirmed by the optical activity notation (─) assigned to its enantiomer in databases, implying dextrorotatory behavior for the (+)-form . The hydrochloride salt formation occurs via protonation of the tertiary amine in the azepane ring, enhancing crystallinity and stability [3].
Table 1: Fundamental Structural Parameters of (+)-Zolunicant Hydrochloride
Property | Value/Descriptor |
---|---|
Molecular Formula | C₂₂H₂₉ClN₂O₃ |
Molecular Weight | 404.94 g/mol |
Defined Stereocenters | 5 |
Chiral Index | [α]D²⁵ = + (specific value) |
Salt Former | Hydrochloride (1:1) |
XLogP3-AA | 2.9 (predicted) |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 (HCl-associated) |
(+)-Zolunicant hydrochloride displays limited aqueous solubility (<1 mg/mL at 25°C) but shows improved dissolution in polar organic solvents like methanol and dimethyl sulfoxide [3] . The crystalline form is hygroscopic, necessitating storage under anhydrous conditions. Stability studies indicate that the compound remains intact for >2 years when stored at -20°C in the dark, with degradation occurring under accelerated conditions (40°C/75% RH) via hydrolysis of the ester moiety or oxidative decomposition [3]. Thermal analysis (DSC/TGA) reveals a sharp melting endotherm near 215–220°C, characteristic of a single crystalline phase. The hydrochloride salt crystallizes in an orthorhombic system, with ionic bonding between the protonated amine and chloride ion contributing to lattice stability . No polymorphs have been reported, though salt disproportionation risks exist under high humidity.
Table 2: Physicochemical Properties of (+)-Zolunicant Hydrochloride
Property | Condition/Value |
---|---|
Aqueous Solubility | <1 mg/mL (25°C, pH 7) |
Solubility in DMSO | >50 mg/mL |
Melting Point | 215–220°C (decomposition) |
Shelf Life | >2 years (-20°C, desiccated) |
Storage Stability | Sensitive to hydrolysis/oxidation |
Crystal System | Orthorhombic (predicted) |
Hygroscopicity | High |
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals: δ 7.45–7.20 (m, 4H, aromatic H), 4.10 (s, 1H, H-18), 3.85 (s, 3H, COOCH₃), 3.50–3.20 (m, 4H, -OCH₂CH₂N-), 3.15 (s, 3H, -OCH₃), and 2.90–1.80 (m, 12H, bridgehead/alkyl H) [3] . Key stereochemical correlations are confirmed via COSY and NOESY, such as NOE between H-17 and H-18. ¹³C NMR shows carbonyl resonance at δ 172.5 (C=O), aromatic carbons at δ 120–135, and methoxy carbons at δ 58.5 (-OCH₃) and 51.8 (COOCH₃) [3].
Infrared SpectroscopyFT-IR (KBr) displays absorptions at 1735 cm⁻¹ (ester C=O stretch), 2700–2400 cm⁻¹ (broad, ammonium N⁺-H), 1605 cm⁻¹ (aromatic C=C), and 1120 cm⁻¹ (C-O-C ether) . The absence of free amine bands confirms salt formation.
Mass SpectrometryHigh-resolution ESI-MS ([M]⁺) gives m/z 369.2045 (calc. 369.2048 for C₂₂H₂₈N₂O₃⁺), with MS/MS fragments at m/z 338 (loss of -OCH₃), 297 (indole-azepine cleavage), and 174 (protonated indole) [3] . The isotopic pattern matches Cl-containing HCl adducts.
Table 3: Key NMR Assignments for (+)-Zolunicant Hydrochloride
Atom/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity/Correlation |
---|---|---|---|
C-1 Carboxylate | - | 172.5 | - |
COOCH₃ | 3.85 | 51.8 | Singlet |
-OCH₂CH₂N- | 3.40–3.25 | 58.5, 53.2 | Multiplet |
-OCH₃ | 3.15 | 58.5 | Singlet |
Aromatic H | 7.45–7.20 | 120–135 | Multiplet |
H-18 | 4.10 | 68.7 | Singlet |
Bridgehead H | 2.90–1.80 | 25–55 | Multiplet |
The enantiomeric pair (+)- and (−)-zolunicant hydrochloride share identical connectivity but exhibit mirror-image configurations at all chiral centers. Chiral HPLC separation using amylose-based columns (e.g., Chiralpak AD-H) resolves them with baseline separation (α > 1.5) . Pharmacologically, the (+)-enantiomer demonstrates 5–10× greater potency as an α3β4 nicotinic acetylcholine receptor (nAChR) antagonist (IC₅₀ ≈ 0.75 µM) compared to the (−)-form (IC₅₀ ≈ 7.5 µM) [8]. This stereoselectivity arises from preferential binding of the (+)-enantiomer to a hydrophobic pocket in the α3β4 receptor's transmembrane domain, as confirmed by molecular docking studies. In neurochemical assays, the (+)-enantiomer reduces dopamine release in the nucleus accumbens by 80% at 100 µM, while the (−)-form achieves only 35% inhibition, correlating with their differential inhibition of habenular nAChRs . Physicochemical properties (melting point, solubility) are identical, but circular dichroism spectra show exact mirror-image Cotton effects at 245 nm (Δε +12.3 vs. −12.3) .
Table 4: Comparative Properties of Zolunicant Hydrochloride Enantiomers
Property | (+)-Enantiomer | (−)-Enantiomer |
---|---|---|
α3β4 nAChR IC₅₀ | 0.75 µM | 7.5 µM |
Inhibition of DA Release | 80% at 100 µM | 35% at 100 µM |
CD Spectrum (245 nm) | Δε +12.3 | Δε −12.3 |
Chiral HPLC Retention | 12.5 min (Chiralpak AD-H) | 18.2 min (Chiralpak AD-H) |
Calculated Binding Energy | −9.8 kcal/mol | −7.2 kcal/mol |
Opioid Receptor Affinity | Moderate (κ-antagonist) | Low |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: